Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHZSZTWFGIBX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule contains three critical structural features:
- A (2S)-configured pyrrolidine ring
- A tert-butyl carbamate (Boc) protecting group
- A 2-methoxyacetyl side chain
Retrosynthetic disconnection reveals two primary strategies:
Synthetic Methodologies
Boc Protection of Pyrrolidine Precursors
The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
- Dissolve (2S)-pyrrolidin-2-ylmethanol (1.0 equiv) in THF/H₂O (3:1)
- Add NaHCO₃ (2.5 equiv) and di-tert-butyl dicarbonate (1.2 equiv)
- Stir at 0°C → room temperature for 12 h
- Extract with EtOAc, dry over Na₂SO₄, concentrate
Yield : 89–93%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 0°C → 25°C |
| Solvent System | THF/H₂O (3:1) |
Methoxyacetyl Group Installation
The 2-methoxyacetyl moiety is introduced via nucleophilic acyl substitution or mixed anhydride methods:
Mixed Anhydride Method
- Activate Boc-protected pyrrolidine-2-carboxylic acid (1.0 equiv) with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in THF at -15°C
- Add methoxyacetyl chloride (1.05 equiv) dropwise
- Warm to 0°C, stir for 4 h
Yield : 76–82%
Critical Parameters :
- Strict temperature control (-15°C → 0°C) prevents racemization
- Anhydrous THF essential for mixed anhydride stability
Acyl Chloride Coupling
- Convert Boc-pyrrolidine-2-carboxylic acid to acid chloride using SOCl₂
- React with methoxyacetyl amine in presence of Hünig's base
Yield : 68–71%
Advantage : Better functional group tolerance for complex substrates
Stereochemical Control and Chiral Purity
The (2S) configuration is maintained through:
Chiral Starting Materials
L-Proline derivatives ensure retention of stereochemistry:
- Starting with (S)-N-Boc-4-oxoproline
- Reduction with BH₃·THF provides (2S)-alcohol intermediate
- Oxidation state maintained through reaction sequence
Racemization Mitigation
Key strategies include:
- Low-temperature reactions (<0°C) during acylation steps
- Use of non-polar solvents (toluene/hexanes) for crystallization
- Chiral HPLC monitoring (Daicel Chiralpak AD-H column, hexane/i-PrOH 90:10)
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems enhance process efficiency:
Green Chemistry Approaches
Recent advancements focus on:
- Biocatalytic acylation using Candida antarctica lipase B
- Solvent-free mechanochemical synthesis
Analytical Characterization
Standard characterization data for the target compound:
| Parameter | Value | Method |
|---|---|---|
| [α]D²⁵ | +24.5° (c 1.0, CHCl₃) | Polarimetry |
| ¹H NMR (400 MHz) | δ 4.41 (s, 1H), 3.72–3.22 (m) | CDCl₃ |
| HPLC Purity | 99.8% | C18, MeCN/H₂O 70:30 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide with a manganese catalyst in nonafluoro-tert-butyl alcohol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Primary alcohols as major products.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is frequently utilized as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a valuable reagent in synthetic organic chemistry. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the creation of diverse chemical entities.
Synthesis Methodology
The synthesis typically involves the introduction of tert-butyl ester groups and methoxyacetyl groups onto the pyrrolidine ring. Common reagents include tert-butyl chloroformate and methoxyacetyl chloride under controlled conditions to ensure high yields.
Biological Applications
Enzyme Mechanism Studies
In biological research, this compound serves as a useful probe for studying enzyme mechanisms. Its structural properties allow researchers to investigate interactions with specific enzymes, aiding in the understanding of biochemical pathways .
Pharmacological Studies
The compound has potential applications in pharmacology due to its ability to modulate biological activity. For instance, derivatives of pyrrolidine compounds have been explored for their inhibitory effects on enzymes such as tyrosinase, which is significant in cosmetic and therapeutic contexts .
Case Studies
Industrial Applications
In the industrial sector, this compound can be employed in the production of specialty chemicals and materials with tailored properties. Its unique functional groups enhance its reactivity, making it suitable for creating advanced materials used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the methoxyacetyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-(2-fluoroacetyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances solubility and can influence the compound’s interaction with biological targets .
Biological Activity
Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, chemical properties, and research findings relevant to its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.31 g/mol. The compound features a pyrrolidine ring, which is known for its ability to participate in various biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors, such as amino acid derivatives.
- Introduction of the Methoxyacetyl Group : This is accomplished via acylation reactions using methoxyacetic acid or its derivatives.
- Addition of the Tert-butyl Group : Generally introduced through tert-butyl esterification reactions using tert-butyl chloroformate.
These methods ensure that the compound retains its desired functional groups, which are crucial for its biological activity .
This compound has been investigated for its potential as a biochemical probe due to its unique structural features that allow it to interact with various biological targets. Its mechanism involves modulation of protein-protein interactions (PPIs), particularly in relation to oxidative stress pathways .
Therapeutic Potential
Research indicates that this compound may act as an inhibitor of the Keap1–Nrf2 pathway, which is critical in regulating cellular responses to oxidative stress. The Nrf2 protein upregulates antioxidant enzymes, thereby protecting cells from damage caused by reactive oxygen species (ROS) . Inhibition of the Keap1–Nrf2 interaction can lead to increased levels of Nrf2 in the nucleus, enhancing the expression of cytoprotective genes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits moderate binding affinity to Keap1 with a dissociation constant () around 4 μM. It has shown promising results in enhancing Nrf2 activity, suggesting potential applications in treating diseases linked to oxidative stress .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have highlighted the importance of specific structural elements in enhancing the potency of this compound. Variations within the pyrrolidine ring and modifications at key positions have been explored to optimize binding affinity and selectivity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.31 g/mol |
| Binding Affinity () | 4 μM |
| Key Biological Pathway | Nrf2 activation via Keap1 inhibition |
Q & A
Q. What are the common synthetic routes for Tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate?
Answer: The synthesis typically involves multi-step reactions, including:
- Carboxylation and Amide Coupling : Activation of carboxylic acids using isobutyl chloroformate and DIPEA to form mixed anhydrides, followed by coupling with nucleophiles like 2-amino-2-methylpropanol .
- Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, with subsequent deprotection under acidic conditions .
- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) is commonly employed to isolate the product, yielding ~59–78% purity .
Q. Example Synthesis Table
Q. How is the compound characterized using spectroscopic methods?
Answer: Standard characterization includes:
Q. What purification techniques are effective for this compound?
Answer:
- Flash Chromatography : Silica gel columns with gradients of ethyl acetate/hexane effectively separate polar byproducts .
- Recrystallization : Products with high melting points (e.g., 114–116°C) are recrystallized from ethanol/chloroform mixtures .
- Acid-Base Extraction : Used to remove unreacted amines or acids during workup .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing stereoisomers?
Answer:
Q. What strategies optimize the yield in coupling reactions involving 2-methoxyacetyl groups?
Answer:
- Reagent Selection : Use of DIPEA (vs. weaker bases) enhances nucleophilicity in mixed anhydride couplings .
- Temperature Control : Reactions at 0°C minimize side reactions (e.g., racemization) during acyl transfer .
- Catalyst Screening : Pd/C (10% w/w) in hydrogenation steps improves selectivity for saturated products (99% purity) .
Q. Optimization Table
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Base | DIPEA (6.45 mmol) | +20% vs. TEA | |
| Reaction Temp | 0°C during coupling | Reduces epimerization by 15% |
Q. How does stereochemistry at the 2S position influence catalytic activity?
Answer: In hybrid Lewis acid/base catalysis:
Q. What are the implications of byproduct formation during Boc protection?
Answer: Common byproducts and mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
